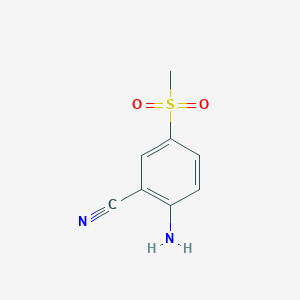
2-Amino-5-methylsulfonylbenzonitrile
Cat. No. B1602131
Key on ui cas rn:
26841-51-0
M. Wt: 196.23 g/mol
InChI Key: WGEWJAUIKGGSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08952021B2
Procedure details


To a solution of 2-chloro-4-methylsulfonyl aniline (1.0 g, 4.9 mmol) in N-methylpyrrolidine (10 mL) was added copper (I) cyanide (4.35 g, 48.6 mmol) under nitrogen. The reaction mixture was stirred at 180° C. for 72 hours, cooled to room temperature, poured to a 1:1 mixture of ammonia and water (200 mL), stirred for 1 hour, and then filtered off. The residue was washed with CH2Cl2 (50 mL) and filtrate was extracted with CH2Cl2 (3×20 mL). The combined organic layers were backwashed with water (50 mL), dried over sodium sulfate, and concentrated to provide crude material, which was purified by flash column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexanes=1:5) to obtain 2-amino-5-methanesulfonyl-benzonitrile as a white solid. Yield: 0.1 g (13%). A suspension of potassium hydroxide (2.05 g, 36.7 mmol) in ethylene glycol (9 mL) was heated to 80° C. KOH was dissolved completely at this stage. 2-Amino-5-methanesulfonyl-benzonitrile (0.900 g, 4.59 mmol) was added to the reaction mixture and the bath temperature was increased to 185° C. and stirred for 16 hours. The resultant reaction mixture was cooled to room temperature, diluted with water (20 mL), and extracted with CH2Cl2 (3×30 mL). The aqueous layer was acidified with 2 N HCl to pH 4-5, extracted with EtOAc (3×30 mL), and the combined organic layers were backwashed with water (30 mL), then brine (30 mL), dried over sodium sulfate, and evaporated, to obtain 2-amino-5-methanesulfonyl-benzoic acid. Yield: 0.750 g (75%).

Name
copper (I) cyanide
Quantity
4.35 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[CH:8]=[C:7]([S:9]([CH3:12])(=[O:11])=[O:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cu][C:14]#[N:15].N.O>CN1CCCC1>[NH2:4][C:3]1[CH:5]=[CH:6][C:7]([S:9]([CH3:12])(=[O:11])=[O:10])=[CH:8][C:2]=1[C:14]#[N:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=CC(=C1)S(=O)(=O)C
|
|
Name
|
copper (I) cyanide
|
|
Quantity
|
4.35 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cu]C#N
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
180 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at 180° C. for 72 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
The residue was washed with CH2Cl2 (50 mL) and filtrate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with CH2Cl2 (3×20 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide crude material, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by flash column chromatography (silica gel; 230-400 mesh; ethyl acetate/hexanes=1:5)
|
Outcomes


Product
Details
Reaction Time |
72 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C#N)C=C(C=C1)S(=O)(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
